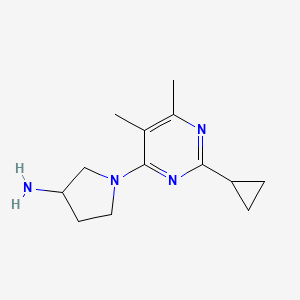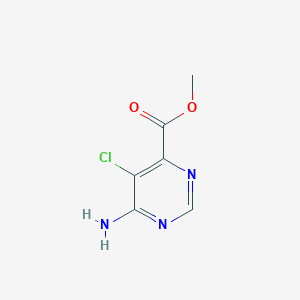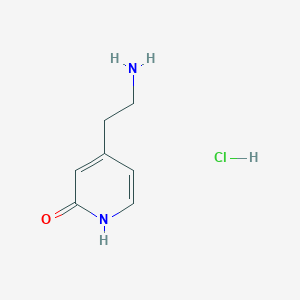
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is known for its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Aminoethyl)pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Fórmula molecular |
C7H11ClN2O |
|---|---|
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-1-6-2-4-9-7(10)5-6;/h2,4-5H,1,3,8H2,(H,9,10);1H |
Clave InChI |
RJVBSNWCWCQEGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C=C1CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
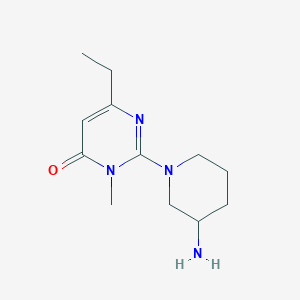


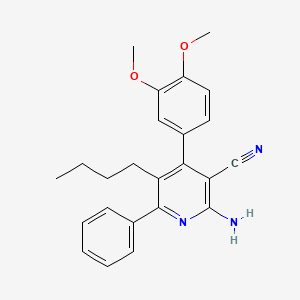

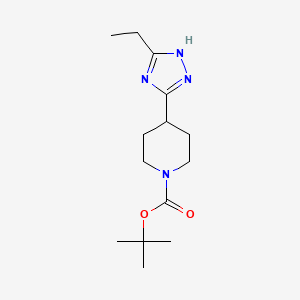

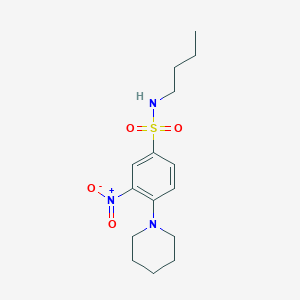
![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
